molecular formula C19H20N4O2 B5867546 N-benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea

N-benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea

Cat. No. B5867546
M. Wt: 336.4 g/mol
InChI Key: RQYFASNNNMYYAN-UHFFFAOYSA-N
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Description

N-benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Biological Activity

N-Benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, derived from antipyrine, exhibits antimicrobial activity. This compound, along with its derivatives, is involved in various synthesis processes leading to compounds with moderate antimicrobial activity. The structural assignments of these compounds are confirmed through elemental analysis and spectral data (Demirci, 2016).

X-Ray Structure and DFT Calculations

Studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been conducted on antipyrine derivatives. These include 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. These studies reveal crucial insights into the molecular sheets primarily formed by hydrogen bonds and the stabilization through electrostatic energy contribution (Saeed et al., 2020).

Biological Evaluation

Derivatives of N-Benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, synthesized using antipyrine, have been evaluated biologically. These compounds show potential for binding nucleotide protein targets, marking their significance in medicinal chemistry (Saeed et al., 2015).

Theoretical Studies of Pyranopyrazoles

Theoretical studies, including molecular orbital calculations, have been conducted on pyranopyrazoles, which are related to N-Benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea. These studies provide a detailed description of the orbitals, nodal patterns, and the contributions of individual atoms (Al-Amiery et al., 2012).

Anti-Bacterial Activities

Research on Schiff bases derived from aminophenazone, which is related to N-Benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, reveals their antibacterial activities against various bacterial strains, such as Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010).

properties

IUPAC Name

1-benzyl-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-17(21-19(25)20-13-15-9-5-3-6-10-15)18(24)23(22(14)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYFASNNNMYYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea

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